molecular formula C28H39N5O3 B10858155 1-(3-(1H-Indol-3-yl)propanoyl)-6-butyl-8-(piperidin-4-ylmethyl)tetrahydro-1H-pyrazino[1,2-a]pyrimidine-4,7(6H,8H)-dione

1-(3-(1H-Indol-3-yl)propanoyl)-6-butyl-8-(piperidin-4-ylmethyl)tetrahydro-1H-pyrazino[1,2-a]pyrimidine-4,7(6H,8H)-dione

Cat. No.: B10858155
M. Wt: 493.6 g/mol
InChI Key: KDAJSQJISXIJTN-UHFFFAOYSA-N
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Description

NPT200-11, also known as Minzasolmin, is a small-molecule inhibitor of alpha-synuclein aggregation. Alpha-synuclein is a protein implicated in several neurodegenerative disorders, including Parkinson’s disease, dementia with Lewy bodies, and multiple-system atrophy. NPT200-11 was developed to prevent the misfolding and aggregation of alpha-synuclein, thereby potentially mitigating the progression of these diseases .

Preparation Methods

NPT200-11 is synthesized through a series of chemical reactions designed to produce a compound with high oral bioavailability and brain penetration. The synthetic route involves the preparation of N-[(2R)-1-(1H-indol-3-yl)hexan-2-yl]-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxamide. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial production methods for NPT200-11 involve scaling up the laboratory synthesis to produce larger quantities of the compound. This process requires optimization of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

NPT200-11 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: NPT200-11 can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

NPT200-11 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: NPT200-11 is used as a model compound to study the mechanisms of alpha-synuclein aggregation and misfolding.

    Biology: The compound is used in biological studies to investigate the effects of alpha-synuclein aggregation on cellular functions and to identify potential therapeutic targets.

    Medicine: NPT200-11 is being explored as a potential therapeutic agent for neurodegenerative diseases such as Parkinson’s disease, dementia with Lewy bodies, and multiple-system atrophy. .

    Industry: The compound is used in the pharmaceutical industry for the development of new drugs targeting alpha-synuclein aggregation.

Mechanism of Action

NPT200-11 exerts its effects by inhibiting the misfolding and aggregation of alpha-synuclein. The compound interacts with the C-terminal domain of alpha-synuclein, preventing it from binding to cell membranes and forming toxic aggregates. This interaction increases the flexibility of alpha-synuclein and impairs its ability to embed into membranes, thereby interfering with fibril growth and promoting the release of soluble, non-toxic monomers .

Properties

Molecular Formula

C28H39N5O3

Molecular Weight

493.6 g/mol

IUPAC Name

6-butyl-1-[3-(1H-indol-3-yl)propanoyl]-8-(piperidin-4-ylmethyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-4,7-dione

InChI

InChI=1S/C28H39N5O3/c1-2-3-8-24-28(36)31(18-20-11-14-29-15-12-20)19-25-32(16-13-27(35)33(24)25)26(34)10-9-21-17-30-23-7-5-4-6-22(21)23/h4-7,17,20,24-25,29-30H,2-3,8-16,18-19H2,1H3

InChI Key

KDAJSQJISXIJTN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=O)N(CC2N1C(=O)CCN2C(=O)CCC3=CNC4=CC=CC=C43)CC5CCNCC5

Origin of Product

United States

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